molecular formula C11H12ClN5OS B606675 4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride CAS No. 115787-68-3

4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride

Cat. No.: B606675
CAS No.: 115787-68-3
M. Wt: 297.76
InChI Key: JXUVRNVXFVJOCX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a molecular formula of C11H12ClN5OS and a molecular weight of 297.76. More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Purine Nucleoside Phosphorylase Inhibition

This compound has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is significant in medical research. Specifically, it has been synthesized and evaluated for its potential as a T-cell selective immunosuppressive agent. Studies have shown that it exhibits selective cytotoxicity to human MOLT-4 (T cell) lymphoblasts, while not affecting MGL-8 (B cell) lymphoblasts. This selectivity is crucial for the development of targeted immunosuppressive therapies (Gilbertsen et al., 1991), (Sircar et al., 1991).

Synthesis and Chemical Development

Efficient processes for the synthesis of this compound have been developed, highlighting its potential for large-scale production. This is critical for its application in pharmaceuticals and research. Key steps in its synthesis include the reduction of nitro and nitrile groups and the cyclization of intermediates to form pyrrolo[3,2-d]pyrimidinone (J. Hicks, 1995), (R. D. Jong et al., 2001).

Potential as an Antiviral and Antibacterial Agent

Recent studies have explored the antiviral and antibacterial potential of compounds in the pyrrolo[2,3-d]pyrimidine series, which includes 4H-Pyrrolo(3,2-d)pyrimidin-4-one derivatives. These findings open up new avenues for the development of novel antimicrobial therapies (Hilmy et al., 2021).

Dihydrofolate Reductase Inhibition

This compound has also been studied in the context of inhibiting dihydrofolate reductase (DHFR), an enzyme important in cancer research. Compounds in this chemical class have shown potential as dual inhibitors of DHFR and thymidylate synthase, making them promising candidates for antitumor therapies (Gangjee et al., 2005).

Future Directions

The search results do not provide specific information on the future directions of this compound . As a purine nucleoside phosphorylase inhibitor, it may have potential applications in medical research.

Properties

IUPAC Name

2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS.ClH/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNICZJKQXPOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151193
Record name CI 972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-68-3
Record name CI 972
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115787683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Reactant of Route 2
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Reactant of Route 3
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Reactant of Route 4
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Reactant of Route 5
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Reactant of Route 6
4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride

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